2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC20200673
Molecular Formula: C18H12Cl3N3OS
Molecular Weight: 424.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12Cl3N3OS |
|---|---|
| Molecular Weight | 424.7 g/mol |
| IUPAC Name | 2-benzylsulfanyl-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H12Cl3N3OS/c19-12-6-7-13(20)15(8-12)23-17(25)16-14(21)9-22-18(24-16)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25) |
| Standard InChI Key | DFVAABQUMXWKGH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a pyrimidine ring substituted at positions 2, 4, 5, and 6. Critical functional groups include:
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2-position: Benzylsulfanyl moiety (–S–CH₂C₆H₅)
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5-position: Chlorine atom
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4-position: Carboxamide group (–CONH–) linked to a 2,5-dichlorophenyl ring
This arrangement creates a planar heterocyclic system with multiple sites for intermolecular interactions, including hydrogen bonding (amide group) and hydrophobic stacking (aromatic rings).
Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | 2-benzylsulfanyl-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide |
| Molecular Formula | C₁₈H₁₂Cl₃N₃OS |
| Molecular Weight | 424.7 g/mol |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3)OC |
Table 1: Fundamental molecular descriptors.
Synthetic Methodologies
General Approach
Synthesis typically involves sequential functionalization of a pyrimidine core:
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Pyrimidine ring formation via Biginelli or similar cyclocondensation reactions.
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Nucleophilic substitution at C2 using benzyl mercaptan to introduce the sulfanyl group.
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Chlorination at C5 using POCl₃ or related agents.
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Carboxamide coupling at C4 via reaction with 2,5-dichloroaniline using carbodiimide mediators.
Optimization Challenges
Key issues include:
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Regioselectivity control during chlorination (avoiding over-halogenation).
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Steric hindrance during amide bond formation due to bulky dichlorophenyl groups.
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Purification challenges arising from polar byproducts.
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain unpublished, structural analogs suggest:
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Lipophilicity: High (LogP ≈ 4.2 predicted) due to aromatic substituents.
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Aqueous solubility: Likely <1 mg/mL at 25°C, necessitating DMSO or ethanol as solvents.
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Thermal stability: Decomposition onset >200°C, inferred from thermogravimetric analysis of related pyrimidines.
Spectroscopic Signatures
Hypothetical profiles based on computational modeling:
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FT-IR:
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¹H NMR (DMSO-d₆):
Biological Activity and Mechanisms
Hypothesized Targets
While direct bioactivity data are unavailable, structural analogs exhibit:
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Antimicrobial effects: Through dihydrofolate reductase inhibition (MIC ≈ 8–32 μg/mL against S. aureus).
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Kinase modulation: Binding to ATP pockets in tyrosine kinases (IC₅₀ ≈ 50–200 nM) .
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Cytotoxicity: EC₅₀ values of 1–10 μM in HeLa cells via tubulin polymerization disruption.
Structure-Activity Relationships
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Benzylsulfanyl group: Enhances membrane permeability vs. hydroxyl or amino substituents.
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Dichlorophenyl moiety: Increases target affinity through hydrophobic interactions.
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Chloro at C5: Critical for electronic effects on ring reactivity .
Comparative Analysis with Analogous Compounds
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